molecular formula C17H31N3O3S B6953764 N-[1-(2-methylprop-2-enyl)piperidin-4-yl]-4-methylsulfonylazepane-1-carboxamide

N-[1-(2-methylprop-2-enyl)piperidin-4-yl]-4-methylsulfonylazepane-1-carboxamide

Cat. No.: B6953764
M. Wt: 357.5 g/mol
InChI Key: BTZZGVFRPDOAPM-UHFFFAOYSA-N
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Description

N-[1-(2-methylprop-2-enyl)piperidin-4-yl]-4-methylsulfonylazepane-1-carboxamide is a complex organic compound featuring a piperidine ring, an azepane ring, and a carboxamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylprop-2-enyl)piperidin-4-yl]-4-methylsulfonylazepane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and azepane intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various amines, carboxylic acids, and sulfonyl chlorides. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylprop-2-enyl)piperidin-4-yl]-4-methylsulfonylazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or azepane rings using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(2-methylprop-2-enyl)piperidin-4-yl]-4-methylsulfonylazepane-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methylprop-2-enyl)piperidin-4-yl]-4-methylsulfonylazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methylprop-2-en-1-yl)piperidin-4-amine: Shares the piperidine ring structure.

    Piperine: A naturally occurring piperidine derivative with antioxidant properties.

    Evodiamine: Another piperidine-based compound with anticancer activity.

Uniqueness

N-[1-(2-methylprop-2-enyl)piperidin-4-yl]-4-methylsulfonylazepane-1-carboxamide is unique due to its combination of piperidine and azepane rings, along with the presence of a sulfonyl group

Properties

IUPAC Name

N-[1-(2-methylprop-2-enyl)piperidin-4-yl]-4-methylsulfonylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O3S/c1-14(2)13-19-10-6-15(7-11-19)18-17(21)20-9-4-5-16(8-12-20)24(3,22)23/h15-16H,1,4-13H2,2-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZZGVFRPDOAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCC(CC1)NC(=O)N2CCCC(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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